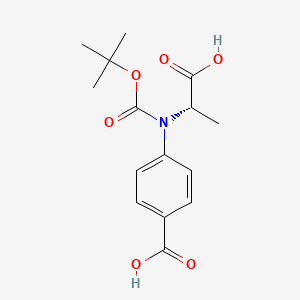
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) is a heterocyclic organic compound that features a pyrazole ring substituted with a carboxamide group at the 3-position, a hydroxyl group at the 5-position, and a methyl group at the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the carboxamide, hydroxyl, and methyl groups . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) undergoes various chemical reactions, including:
Substitution: The methyl group on the nitrogen can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and strong bases like sodium hydride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) can be compared with other similar compounds such as:
1H-Pyrazole-3-carboxamide,5-hydroxy-N-ethyl: Similar structure but with an ethyl group instead of a methyl group, leading to different reactivity and biological activity.
1H-Pyrazole-3-carboxamide,5-hydroxy-N-phenyl:
Uniqueness: The unique combination of functional groups in 1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) provides it with distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
166656-45-7 |
|---|---|
Molekularformel |
C5H7N3O2 |
Molekulargewicht |
141.13 |
IUPAC-Name |
N-methyl-5-oxo-1,2-dihydropyrazole-3-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-6-5(10)3-2-4(9)8-7-3/h2H,1H3,(H,6,10)(H2,7,8,9) |
InChI-Schlüssel |
WMMOGTYSAOHGME-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=O)NN1 |
Synonyme |
1H-Pyrazole-3-carboxamide,5-hydroxy-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








